

Application Notes and Protocols for In Vivo Imaging with PKH67 Labeled Cells

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Compound of Interest

Compound Name: PKH 67

Cat. No.: B15556986

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PKH67 is a green fluorescent, lipophilic dye designed for the stable labeling of cell membranes. [1][2] Its utility in life sciences research, particularly for in vivo cell tracking, is well-established. The dye's long aliphatic tails firmly anchor within the lipid bilayer, resulting in minimal dye leakage and cell-to-cell transfer, making it a reliable tool for monitoring cell migration, proliferation, and fate in a living organism.[3] PKH67 is particularly suited for short-to-medium term in vivo studies, with a predicted fluorescence half-life of 10-12 days in non-dividing cells. [1][2][3] This document provides detailed application notes and protocols for the effective use of PKH67 for in vivo imaging studies.

The dye exhibits an excitation maximum at approximately 490 nm and an emission maximum at 502 nm, making it compatible with standard fluorescein (FITC) filter sets.[1] Labeled cells can be visualized through various techniques, including fluorescence microscopy and flow cytometry.

Applications in Research and Drug Development

The stable and non-toxic nature of PKH67 labeling enables a wide range of in vivo applications:

- **Cell Trafficking and Migration:** Track the movement and homing of administered cells, such as stem cells, lymphocytes, or cancer cells, to specific tissues or organs.[\[2\]](#)[\[4\]](#)
- **Cell Proliferation Studies:** As cells divide, the PKH67 dye is distributed equally between daughter cells, leading to a progressive halving of fluorescence intensity. This allows for the tracking of cell division history.[\[5\]](#)
- **Phagocytosis and Antigen Presentation:** Monitor the uptake of labeled cells or exosomes by phagocytic cells.[\[1\]](#)[\[2\]](#)
- **Exosome and Microvesicle Tracking:** PKH67 can be used to label extracellular vesicles to study their biodistribution and uptake by recipient cells in vivo.[\[6\]](#)[\[7\]](#)
- **Tumorigenesis and Metastasis:** Investigate the dynamics of tumor cell dissemination and the formation of metastatic colonies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for PKH67 labeling and imaging. These values are starting points and may require optimization depending on the cell type and experimental goals.

Table 1: PKH67 Labeling Parameters

Parameter	Recommended Value	Notes
PKH67 Dye Concentration	2 μ M to 6 μ M	Optimal concentration should be determined for each cell type to ensure bright staining without compromising cell viability.[8]
Cell Concentration	1 x 10 ⁷ cells/mL	Maintaining this concentration during labeling ensures uniform staining.[1]
Labeling Time	1 to 5 minutes	Staining is rapid; longer incubation times do not improve intensity and may decrease cell viability.[2]
Stop Reagent	Serum or 1% BSA solution	Essential for quenching the staining reaction and removing excess dye.[1][2]

Table 2: PKH67 Fluorescence Properties

Property	Value
Excitation Maximum	490 nm[1]
Emission Maximum	502 nm[1]
In Vivo Fluorescence Half-life	10-12 days[1][2][3]

Experimental Protocols

Protocol 1: General Cell Labeling with PKH67 for In Vivo Injection

This protocol is a general guideline for labeling a single cell suspension. Adherent cells should be brought into suspension using non-enzymatic methods if possible, or trypsin/EDTA, ensuring complete dissociation into single cells.[2][9]

Materials:

- PKH67 Green Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)
- Cells of interest in a single-cell suspension
- Complete cell culture medium (containing serum)
- Serum-free medium or buffer (e.g., PBS)
- Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
- Polypropylene conical tubes
- Centrifuge

Procedure:

- Cell Preparation: a. Start with a single-cell suspension. For adherent cells, detach them and ensure they are not clumped. b. Wash the cells once with serum-free medium to remove any residual serum proteins.^[1] c. Centrifuge the cells at 400 x g for 5 minutes and carefully aspirate the supernatant, leaving a cell pellet.^[1] It is crucial to remove as much supernatant as possible to avoid salts that can interfere with labeling.^[9]
- Preparation of Staining Solutions (perform immediately before use): a. Prepare a 2x Cell Suspension: Resuspend the cell pellet in 250 μ L of Diluent C to achieve a concentration of 2×10^7 cells/mL. Pipette gently to ensure a single-cell suspension. Do not let cells sit in Diluent C for extended periods.^[1] b. Prepare a 2x Dye Solution: In a separate polypropylene tube, add 1 μ L of PKH67 ethanolic dye solution to 250 μ L of Diluent C to create a 4 μ M dye solution. Mix thoroughly.^[1]
- Cell Labeling: a. Rapidly add the 250 μ L of 2x Cell Suspension to the 250 μ L of 2x Dye Solution. b. Immediately and thoroughly mix the cell and dye suspension by pipetting. This rapid mixing is critical for achieving uniform labeling.^{[1][2]} The final concentrations will be 1×10^7 cells/mL and 2 μ M PKH67. c. Incubate the cell-dye mixture for 1 to 5 minutes at room temperature.^[2]

- Stopping the Staining Reaction: a. Add an equal volume (500 μ L) of serum or 1% BSA solution to the stained cell suspension and incubate for 1 minute to stop the labeling reaction by binding excess dye.^[1] Do not use serum-free medium to stop the reaction, as this can lead to dye aggregation.^[2]
- Washing the Labeled Cells: a. Add 5 mL of complete medium to the tube and centrifuge at 400 x g for 10 minutes at room temperature.^[1] b. Carefully remove the supernatant. c. Resuspend the cell pellet in 5 mL of complete medium and transfer to a fresh sterile tube. d. Repeat the wash step at least two more times to ensure complete removal of unbound dye.^[1]
- Final Preparation for In Vivo Injection: a. After the final wash, resuspend the cell pellet in an appropriate sterile, serum-free buffer or medium suitable for injection (e.g., sterile PBS). b. Determine cell viability (e.g., using Trypan Blue exclusion) and adjust the cell concentration as required for the in vivo experiment.

Protocol 2: In Vivo Imaging of PKH67 Labeled Cells

The specific imaging modality will depend on the research question and available equipment. This is a general workflow for fluorescence microscopy of tissues.

Materials:

- Animal model injected with PKH67 labeled cells
- Fluorescence microscope with appropriate filters for FITC/GFP (Excitation: ~490 nm, Emission: ~502 nm)
- Tissue processing reagents (e.g., formalin, sucrose solution, O.C.T. compound for frozen sections)
- Cryostat or microtome

Procedure:

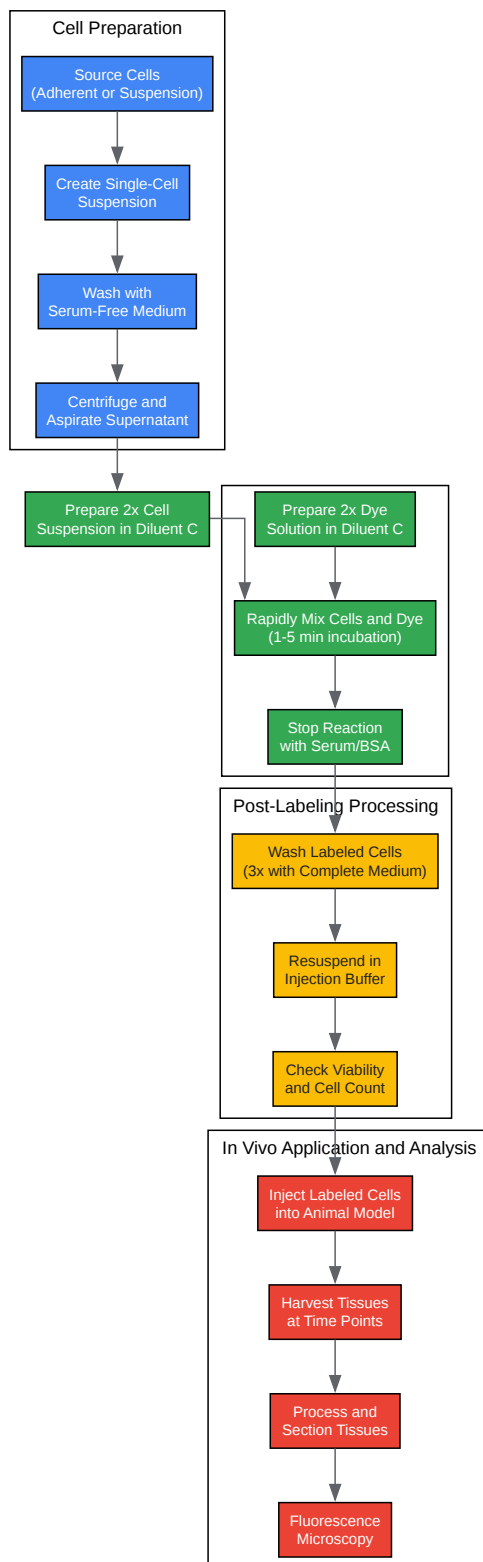
- Tissue Collection and Preparation: a. At the desired time point post-injection, humanely euthanize the animal according to approved institutional protocols. b. Perfuse the animal with

PBS followed by 4% paraformaldehyde (PFA) to fix the tissues and reduce background fluorescence. c. Excise the tissues of interest. d. For frozen sections, immerse the tissues in a sucrose solution (e.g., 30%) for cryoprotection until they sink. Then, embed the tissues in O.C.T. compound and freeze them on dry ice or in liquid nitrogen.^[2] e. For paraffin-embedded sections, process the fixed tissues through a standard dehydration and paraffin embedding protocol.

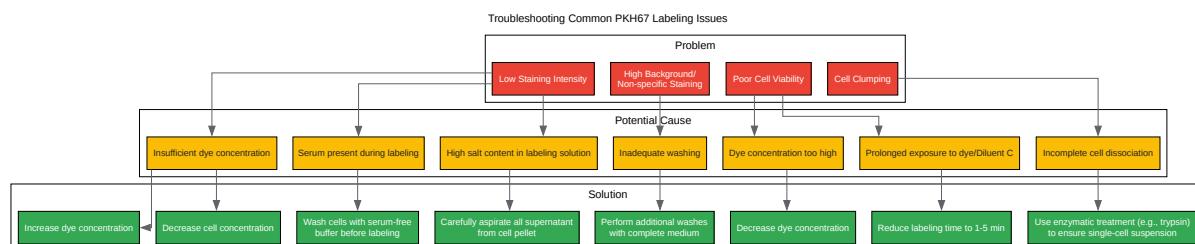
- Sectioning: a. Cut tissue sections at a desired thickness (e.g., 5-20 μm) using a cryostat or microtome. b. Mount the sections onto glass slides.
- Imaging: a. Allow the sections to air dry. b. Mount with an aqueous mounting medium, with or without a nuclear counterstain like DAPI. c. Image the sections using a fluorescence microscope equipped with a filter set appropriate for PKH67 (e.g., FITC/GFP channel). d. Acquire images at various magnifications to identify the location and morphology of the labeled cells.

Visualizations

Experimental Workflow for In Vivo Imaging with PKH67

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Caption: Workflow for labeling cells with PKH67 and subsequent in vivo imaging.



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